HDAC7 Biochemical Inhibition: m-Tolyl vs. Class-Level Comparator Baseline
The m-tolyl compound (306290-42-6) has been directly profiled against recombinant human HDAC7 in a fluorogenic biochemical assay, yielding a Ki > 50,000 nM (inactive/weakly active range) [1]. This establishes a quantitative baseline for HDAC7 engagement absent for the p-tolyl isomer (CAS 306290-62-0), which has not been tested in any publicly available enzymatic assay. In contrast, the structurally related benzotriazole-amide tool compound ITSA1 (N-(1H-benzotriazol-1-yl)-2,4-dichlorobenzamide) acts not as an HDAC inhibitor but as a suppressor of trichostatin A (TSA)–mediated HDAC inhibition at low micromolar concentrations, representing an entirely distinct pharmacological mechanism [2]. The m-tolyl compound therefore occupies a unique activity niche: it is experimentally confirmed as a borderline HDAC7 ligand, providing a defined starting point for SAR optimization that the p-tolyl isomer and ITSA1 do not offer.
| Evidence Dimension | HDAC7 inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki > 50,000 nM against human HDAC7 |
| Comparator Or Baseline | p-Tolyl isomer (CAS 306290-62-0): No data available; ITSA1: Suppresses HDAC inhibition by TSA (mechanism distinct from direct inhibition; no Ki reported) |
| Quantified Difference | Target compound: measurable Ki > 50 μM; p-tolyl isomer: no enzymatic data; ITSA1: indirect modulator, not a direct inhibitor |
| Conditions | Recombinant human HDAC7 enzyme; Boc-Lys(trifluoroacetyl)-AMC substrate; 30 min preincubation; 60 min reaction time |
Why This Matters
For procurement decisions in HDAC-targeted drug discovery programs, the m-tolyl compound provides experimentally validated—rather than assumed—biochemical activity, whereas the p-tolyl isomer represents an untested analog with unknown HDAC7 binding properties.
- [1] BindingDB. (2019). BDBM50235708 (CHEMBL4079958): Ki > 50,000 nM — Inhibition of human HDAC7 using Boc-Lys(trifluoroacetyl)-AMC as substrate, 30 min preincubation, 60 min measurement. View Source
- [2] Koeller, K. M., Haggarty, S. J., Perkins, B. D., Leykin, I., Wong, J. C., Kao, M. C., & Schreiber, S. L. (2003). Chemical genetic modifier screens: small molecule trichostatin suppressors as probes of intracellular histone and tubulin acetylation. Chemistry & Biology, 10(5), 397-410. View Source
